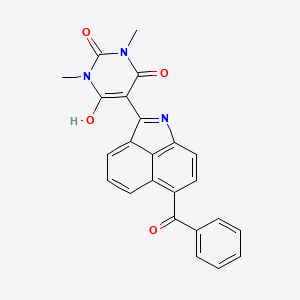
5-(6-Benzoylbenz(cd)indol-2(1H)-ylidene)-1,3-dimethyl-1H,3H,5H-pyrimidine-2,4,6-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(6-Benzoylbenz(cd)indol-2(1H)-ylidene)-1,3-dimethyl-1H,3H,5H-pyrimidine-2,4,6-trione is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a benzoylbenzindole moiety fused with a pyrimidine trione ring system. The compound’s intricate structure and potential biological activities make it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 5-(6-Benzoylbenz(cd)indol-2(1H)-ylidene)-1,3-dimethyl-1H,3H,5H-pyrimidine-2,4,6-trione involves multiple steps, starting with the preparation of the benzoylbenzindole intermediate. This intermediate is then reacted with appropriate reagents to form the final compound. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters to achieve cost-effective and efficient synthesis.
Chemical Reactions Analysis
5-(6-Benzoylbenz(cd)indol-2(1H)-ylidene)-1,3-dimethyl-1H,3H,5H-pyrimidine-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments in the presence of water and acids or bases.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-(6-Benzoylbenz(cd)indol-2(1H)-ylidene)-1,3-dimethyl-1H,3H,5H-pyrimidine-2,4,6-trione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as drug development and design.
Industry: It is used in the development of new materials, including polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-(6-Benzoylbenz(cd)indol-2(1H)-ylidene)-1,3-dimethyl-1H,3H,5H-pyrimidine-2,4,6-trione involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
5-(6-Benzoylbenz(cd)indol-2(1H)-ylidene)-1,3-dimethyl-1H,3H,5H-pyrimidine-2,4,6-trione can be compared with other similar compounds, such as:
Indole derivatives: These compounds share the indole moiety and may have similar biological activities.
Pyrimidine derivatives: Compounds with a pyrimidine ring system may exhibit comparable chemical reactivity and applications.
Benzoylbenzindole derivatives: These compounds have structural similarities and may be used in similar research applications.
The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
58470-73-8 |
|---|---|
Molecular Formula |
C24H17N3O4 |
Molecular Weight |
411.4 g/mol |
IUPAC Name |
5-(6-benzoylbenzo[cd]indol-2-yl)-6-hydroxy-1,3-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C24H17N3O4/c1-26-22(29)19(23(30)27(2)24(26)31)20-16-10-6-9-14-15(11-12-17(25-20)18(14)16)21(28)13-7-4-3-5-8-13/h3-12,29H,1-2H3 |
InChI Key |
PJIWHFABSQBCGR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)C2=NC3=C4C2=CC=CC4=C(C=C3)C(=O)C5=CC=CC=C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



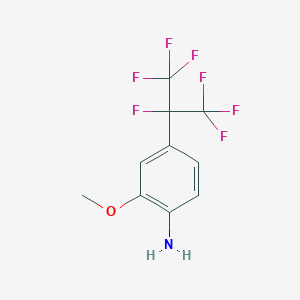

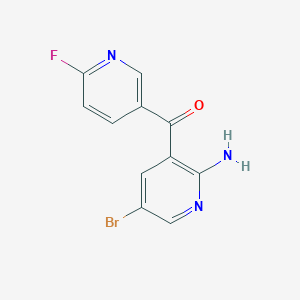
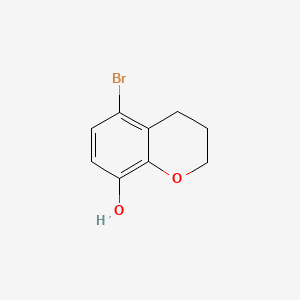
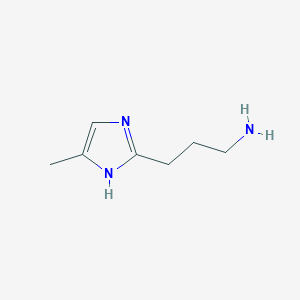

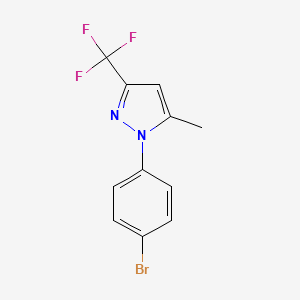
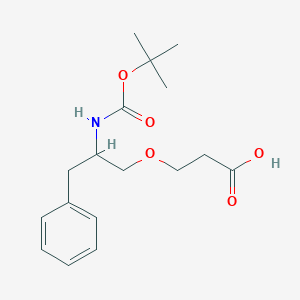
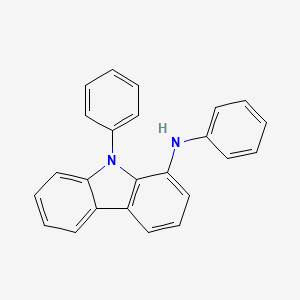

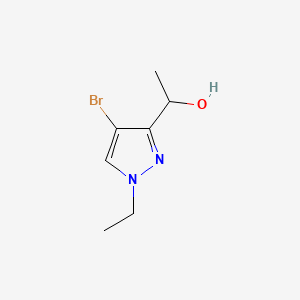
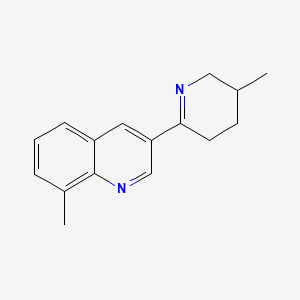
![2,3-dihydro-1H-pyrrolo[3,4-d]pyridazine-1,4(6H)-dione](/img/structure/B13931726.png)
